1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride

Description

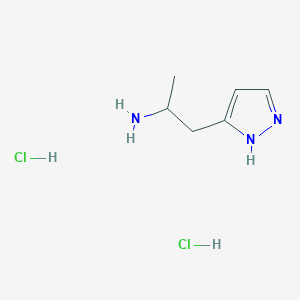

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride is a synthetic organic compound comprising a pyrazole ring substituted at the 3-position with a propan-2-amine moiety, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances aqueous solubility, making it suitable for biological applications .

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)4-6-2-3-8-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAHWDKGBLLMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1H-pyrazol-3-yl)propan-2-amine dihydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propan-2-amine group.

Salt formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations :

Pyrazole Substitution Position: Substitution at the 3-position (target compound) vs. 1-position (e.g., QZ-3420 ) alters electronic distribution and hydrogen-bonding capacity. Pyrazole’s 3-position substitution may enhance interactions with planar aromatic residues in enzyme active sites compared to 1-position analogs.

Amine Position :

- Propan-2-amine (secondary amine) in the target compound vs. propan-1-amine (primary amine) in C₆H₁₃Cl₂N₃ affects basicity and metabolic stability. Secondary amines are generally more resistant to oxidative deamination.

Heterocycle Replacement :

- Replacement of pyrazole with imidazole (as in C₁₂H₁₆Cl₂N₃ ) introduces an additional nitrogen atom, enabling stronger hydrogen-bonding interactions. Imidazole-containing compounds often exhibit enhanced binding to heme-containing proteins or neurotransmitter receptors.

Salt Form :

- Dihydrochloride salts (target compound, ) improve water solubility compared to free bases (e.g., QZ-3420 ), facilitating formulation in aqueous media for in vitro or in vivo studies.

Pharmacological and Regulatory Considerations

Key Observations :

Psychoactive Potential: The target compound lacks phenyl or benzofuran substituents present in controlled substances like 5-APDB and Ortetamine HCl , suggesting a lower risk of psychoactivity. However, its structural similarity warrants caution in regulatory evaluations.

Synthetic Accessibility :

- The target compound is listed in commercial catalogs (e.g., Enamine Ltd. ), indicating straightforward synthesis via condensation of pyrazole derivatives with propan-2-amine precursors. In contrast, controlled substances like 5-APDB require multi-step syntheses .

Computational and Analytical Data

- Electrostatic Potential: Pyrazole’s electron-rich aromatic system (evident in Multiwfn analysis ) facilitates π-π stacking with biological targets. Substituents at the 3-position may enhance charge transfer interactions compared to 1-position analogs.

Biological Activity

1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structure allows for potential modifications that can enhance its activity against different pathogens or disease states.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A systematic evaluation showed that certain derivatives exhibited significant antibacterial activity against a range of pathogens.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Staphylococcus aureus |

| 5a | 0.30 | 0.35 | Escherichia coli |

| 7b | 0.20 | 0.22 | Pseudomonas aeruginosa |

These compounds demonstrated not only bactericidal effects but also significant antibiofilm activity, outperforming conventional antibiotics like Ciprofloxacin in biofilm reduction assays .

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. One study investigated the impact of these compounds on inflammation induced by carrageenan in rat models, revealing that specific substitutions on the pyrazole ring could enhance anti-inflammatory potency.

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| Compound A | 70% | Indomethacin |

| Compound B | 65% | Diclofenac |

The results indicated that compounds with electron-donating groups showed greater inhibition compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study assessed the efficacy of various pyrazole compounds against human cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 0.08 | MCF-7 (Breast) |

| Compound D | 0.07 | A549 (Lung) |

These findings suggest that modifications to the pyrazole structure can significantly enhance anticancer activity, making them promising candidates for further drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance, studies have shown that certain derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), key enzymes in bacterial DNA replication and folate metabolism, respectively .

Case Studies

- Antimicrobial Evaluation : In a comparative study, several pyrazole derivatives were tested against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that some compounds retained significant activity (MIC < 0.5 µM), suggesting a novel mechanism of action distinct from traditional antibiotics .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazoles in a lipopolysaccharide-induced model of inflammation in mice. The results demonstrated that selected compounds significantly reduced inflammatory markers compared to controls .

Q & A

Q. What advanced analytical techniques resolve complex mixtures during synthesis?

- Methodology : Use LC-MS/MS for separation and identification of byproducts. 2D NMR techniques (e.g., NOESY, HMBC) elucidate stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular formulae .

Q. How is the mechanism of action studied at the molecular level?

- Methodology : Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values. X-ray crystallography or cryo-EM reveals binding modes. Isothermal titration calorimetry (ITC) measures thermodynamic parameters of ligand-target interactions .

Q. What methodologies assess compound stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Kinetic modeling (Arrhenius equation) predicts shelf life. Solid-state NMR detects polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.